molecular formula C9H9F3N2O B2790228 N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1458180-40-9

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2790228
CAS RN: 1458180-40-9
M. Wt: 218.179
InChI Key: HSKULCZIMORKOL-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide , often abbreviated as TFMP , is a chemical compound with a unique structural motif. It belongs to the class of trifluoromethylpyridines . The trifluoromethyl group (CF₃) imparts distinct properties to this compound, making it valuable in both agrochemical and pharmaceutical applications .


Synthesis Analysis

The synthesis of TFMP involves several methods, but one notable derivative is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . This compound serves as a chemical intermediate for the synthesis of various crop-protection products. Researchers have explored different synthetic routes to obtain 2,3,5-DCTF .


Molecular Structure Analysis

TFMP features a pyridine ring with a trifluoromethyl group attached at the 6-position. The N,N-dimethyl substitution occurs at the 3-position of the pyridine ring. The fluorine atoms in the trifluoromethyl group contribute to its unique physicochemical properties, which play a crucial role in its biological activities .


Chemical Reactions Analysis

TFMP derivatives participate in various chemical reactions, including vapor-phase reactions. These transformations are essential for creating novel compounds with tailored properties. For example, 2,3,5-DCTF serves as an intermediate in the synthesis of crop-protection agents .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • They can undergo functional group transformations, such as halogenation or substitution reactions .

Mechanism of Action

The biological activities of TFMP derivatives arise from a combination of factors. The fluorine atoms enhance lipophilicity and alter molecular interactions, while the pyridine moiety contributes to specific binding interactions. These properties make TFMP derivatives effective in pest control and pharmaceutical applications .

Safety and Hazards

  • Hazards : As with any chemical, precautions should be taken during handling, storage, and disposal. Consult safety data sheets for specific derivatives .

Future Directions

Researchers continue to explore novel applications for TFMP derivatives. Given their unique properties, we anticipate discovering additional uses in agrochemicals, pharmaceuticals, and other fields. Further studies will unveil new synthetic routes and enhance our understanding of their mechanisms of action .

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. DOI: 10.1584/jpestics.D21-012

properties

IUPAC Name

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKULCZIMORKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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